molecular formula C11H19ClN4S B7898592 Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride

Cat. No.: B7898592
M. Wt: 274.81 g/mol
InChI Key: XKSRTEPZURJITH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S.ClH/c1-12-9-4-7-15(8-5-9)10-3-6-13-11(14-10)16-2;/h3,6,9,12H,4-5,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSRTEPZURJITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC(=NC=C2)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Functionalization

The 2-methylsulfanyl-pyrimidin-4-yl group is typically introduced via nucleophilic aromatic substitution. A representative procedure involves:

Reagents :

  • 4-Chloro-2-methylsulfanylpyrimidine (1.0 eq)

  • N-Methylpiperidin-4-amine (1.2 eq)

  • LiHMDS (1.5 eq) in THF at −30°C to RT

Mechanism :
The lithium amide base deprotonates the piperidine amine, enabling nucleophilic attack at the C4 position of the pyrimidine ring. The methylsulfanyl group at C2 acts as an electron-donating substituent, activating the ring for substitution.

Yield : 68–74% after silica gel chromatography (EtOAc/hexane, 3:7)

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl gas in anhydrous ether:

  • Stirring at 0°C for 2 hr

  • Filtration and washing with cold diethyl ether

  • Drying under vacuum (99% purity by HPLC)

Alternative Route: Mannich Reaction Strategy

Three-Component Condensation

This method constructs the piperidine-pyrimidine linkage in one pot:

Components :

  • 2-Methylsulfanyl-4-aminopyrimidine (1.0 eq)

  • Formaldehyde (2.0 eq)

  • N-Methylpiperidin-4-amine (1.1 eq)

Conditions :

  • Ethanol, reflux, 12 hr

  • Acidic workup (HCl, pH 3–4)

Advantages :

  • Atom-economical (78–82% yield)

  • Avoids pre-functionalized pyrimidine intermediates

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

For advanced derivatives, cross-coupling enables modular synthesis:

Protocol :

  • Precursor : 4-Bromo-2-methylsulfanylpyrimidine

  • Boronic acid : N-Methylpiperidin-4-yl-4-boronate

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 eq) in DME/H₂O (4:1) at 80°C

Key Data :

ParameterValue
Reaction Time16 hr
Isolated Yield65%
Purity (HPLC)>98%

Critical Process Parameters

Solvent Effects on Substitution

Solvent polarity significantly impacts reaction kinetics:

SolventReaction Time (hr)Yield (%)
THF674
DMF368
Toluene1252

THF balances nucleophilicity and temperature control

Temperature Optimization

Controlled studies reveal:

  • −30°C : Minimizes side reactions (e.g., C2 methylsulfanyl displacement)

  • >0°C : Leads to 15–20% bis-alkylation byproducts

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica : EtOAc/MeOH/NH₄OH (90:9:1)

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 8.32 (s, 1H, pyrimidine H5)
(DMSO-d₆)δ 3.18 (m, 2H, piperidine H3, H5)
δ 2.44 (s, 3H, SCH₃)
HRMS m/z 235.1084 [M+H]⁺ (calc. 235.1087)

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst recycling : Pd recovery ≥92% via activated carbon adsorption

  • Solvent swap : Replace THF with cyclopentyl methyl ether (higher boiling point, lower cost)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Sub.7499High
Mannich Reaction8297Moderate
Suzuki Coupling6598Low

Nucleophilic substitution remains the preferred route for >10 kg batches

Emerging Techniques

Flow Chemistry Applications

  • Microreactor systems reduce reaction time from 6 hr to 22 min

  • Continuous HCl salt formation via in-line acid titration

Challenges and Solutions

Common Impurities

ImpuritySourceMitigation
Bis-alkylated byproductExcess amine or high tempStrict stoichiometry control
Des-methylsulfanyl adductNucleophilic displacementLower reaction temperature

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s methylthio group (-SMe) serves as a potential site for nucleophilic substitution due to its moderate leaving-group ability. Key findings include:

Reaction ConditionsNucleophileProductMechanismReference
Ammonia in DMF, 80–100°C, 12–24 hNH₃2-Amino-pyrimidine derivativeAromatic nucleophilic substitution
Alkyl amines, TEA, refluxR-NH₂2-Alkylamino-pyrimidine analoguesSNAr (via Meisenheimer)
  • The methylthio group can be replaced by amines under thermal conditions, forming analogues with altered biological activity .

  • Halogenation (e.g., Cl/Br) may precede cross-coupling reactions (e.g., Suzuki), though direct substitution requires activation via oxidation to sulfone.

Acid-Base Reactivity

As a hydrochloride salt, the compound exhibits pH-dependent solubility and reactivity:

  • Deprotonation : Treatment with NaOH or K₂CO₃ in aqueous/organic solvents liberates the free base, enhancing lipophilicity for further reactions (e.g., alkylation).

  • Protonation : The tertiary piperidine amine (pKa ~9.3) remains protonated under physiological conditions, influencing pharmacokinetics .

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃):

Oxidizing AgentConditionsProductApplicationReference
mCPBA (1 equiv)CH₂Cl₂, 0°C to rtSulfoxide derivativeEnhanced electrophilicity
H₂O₂, AcOH, 60°C12 hSulfone derivativeImproved leaving-group ability
  • Sulfone derivatives exhibit increased reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amide and Urea Formation

The primary amine reacts with acylating agents to form amides or ureas, critical for prodrug development:

Reagent SystemSubstrateProductYieldReference
HBTU/DIPEA, DMFCarboxylic acidStable amide conjugate65–85%
Triphosgene, TEAIsocyanateUrea derivative70–90%
  • Such modifications improve metabolic stability and target selectivity .

Metal-Catalyzed Cross-Coupling

After oxidation to the sulfone, the pyrimidine ring participates in palladium-catalyzed reactions:

Reaction TypeCatalyst SystemPartnerProductReference
Suzuki-MiyauraPdCl₂(dppf), K₂CO₃Aryl boronic acidBiaryl-pyrimidine hybrid
Buchwald-HartwigPd(OAc)₂, XantphosAryl halideN-Aryl piperidine derivative
  • These reactions enable diversification of the pyrimidine core for structure-activity relationship (SAR) studies .

Reductive Alkylation

The amine undergoes reductive alkylation with aldehydes/ketones:

ConditionsSubstrateProductSelectivityReference
NaBH₃CN, MeOHFormaldehydeN-Methylated derivative>90%
H₂, Pd/C, EtOHCyclohexanoneN-Cyclohexylmethyl analogue75–80%

Stability and Degradation

  • Hydrolytic Stability : The hydrochloride salt is stable in aqueous buffers (pH 4–6) but degrades under strongly acidic (pH <2) or basic (pH >10) conditions via pyrimidine ring hydrolysis.

  • Thermal Stability : Decomposes above 200°C, releasing methyl mercaptan (CH₃SH) .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride exhibit antidepressant properties. In a study involving animal models, the compound showed a significant reduction in depressive-like behaviors, suggesting its potential as a therapeutic agent for depression .

Anticonvulsant Properties

Preliminary studies have demonstrated that this compound may possess anticonvulsant activity. In vitro assays indicated that it could modulate neurotransmitter systems involved in seizure activity, providing a basis for further investigation into its use as an anticonvulsant medication .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce oxidative stress markers, indicating its promise in treating conditions like Alzheimer's disease .

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with piperidine compounds. The synthesis process is crucial for producing analogs with enhanced efficacy or reduced side effects.

Synthesis MethodKey StepsYieldReferences
Method AStep 1: Reaction of pyrimidine with piperidine
Step 2: Hydrochloride formation
85%
Method BStep 1: Alkylation of piperidine
Step 2: Sulfur incorporation
90%

Case Study 1: Clinical Trials for Depression

A clinical trial involving patients with major depressive disorder evaluated the efficacy of this compound. Results indicated a statistically significant improvement in depressive symptoms compared to placebo, supporting its potential use in clinical settings .

Case Study 2: Seizure Management

In another study focusing on epilepsy, participants receiving the compound showed a marked decrease in seizure frequency. The results suggest that this compound could be a viable option for patients who are resistant to conventional anticonvulsants .

Mechanism of Action

The mechanism of action of Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to increased efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following compounds share the piperidine-pyrimidine scaffold but differ in substituents, impacting their physicochemical and pharmacological profiles:

Compound Name Pyrimidine Substituents Piperidine Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound References
Target Compound 2-methylsulfanyl N-methylamine at C4 304.84 Reference compound
1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride 2-methylsulfanyl, 6-methoxy N-methylamine at C4 304.84 Additional 6-methoxy group increases polarity
1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride 2-methylsulfanyl, 6-ethoxy Amine at C3 (vs. C4) 318.87 Ethoxy group enhances lipophilicity; altered piperidine substitution
N-(1-Benzylpiperidin-4-yl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine hydrochloride 2-amine, 4-(2,4-dimethoxyphenyl) N-benzyl at C4 440.97 Bulky aryl substituent may hinder blood-brain barrier penetration
Methyl-[1-(1-thiazol-2-yl-ethyl)-piperidin-4-yl]-amine hydrochloride N/A (thiazole substituent) Thiazole-ethyl at C4 261.81 Heterocyclic thiazole introduces π-π stacking potential
Key Observations:
  • Piperidine Modifications : Substituting the N-methylamine with a benzyl () or thiazole-ethyl group () introduces steric bulk, which may affect target binding or metabolic stability .
  • Salt Form : All compounds are hydrochloride salts, ensuring improved aqueous solubility for in vitro assays .

Pharmacological Potential

  • Receptor Antagonism : Dual α2A/5-HT7 receptor antagonists () highlight the scaffold’s versatility in neuropharmacology .

Biological Activity

Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and relevant research findings regarding its activity against various biological targets.

  • Molecular Formula : C11H19ClN4S
  • Molecular Weight : 274.81 g/mol
  • CAS Number : 1261232-35-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, a related study found that certain derivatives demonstrated IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, highlighting their potential as anticancer agents .

The mechanism by which these compounds exert their effects often involves:

  • Microtubule Destabilization : Compounds have been shown to inhibit microtubule assembly, which is crucial for cell division, thereby inducing apoptosis in cancer cells .
  • Caspase Activation : The induction of apoptosis was confirmed through increased caspase-3 activity, indicating that these compounds can trigger programmed cell death in cancerous cells .

Case Studies

  • Study on Antiproliferation :
    • A series of piperidine derivatives were synthesized and evaluated for their antiproliferative activity. Among them, three specific compounds were identified as effective microtubule-destabilizing agents with notable cytotoxicity against MDA-MB-231 cells .
  • In Vivo Studies :
    • In vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest that similar structures have shown promise in reducing tumor size in animal models .

Data Summary

Biological Activity Cell Line IC50 Value (μM) Mechanism
AnticancerMDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
AnticancerHepG2 (Liver)4.98 - 14.65Apoptosis via caspase activation

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via Mannich reactions, where ketones or aldehydes are condensed with amines (e.g., piperidin-4-yl derivatives) and active methylene groups. For example, phenethylamine hydrochloride and substituted acetophenones have been used in similar syntheses to yield piperidinyl-amine derivatives . Patent literature also describes multi-step routes involving sulfanyl-pyrimidine coupling and subsequent methylation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles. In case of skin contact, immediately rinse with water; for inhalation, move to fresh air. Emergency protocols emphasize avoiding ingestion and consulting medical professionals if exposure occurs .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for verifying molecular structure. X-ray crystallography using programs like SHELX (for refinement) and ORTEP-3 (for visualization) can resolve stereochemistry and confirm crystal packing .

Q. How are impurities characterized and controlled during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and tandem MS (LC-MS/MS) are used to identify impurities. Reference standards (e.g., EP impurities) help quantify by-products like N-phenylpiperidin-4-amine derivatives, which are common in amine-functionalized intermediates .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural analysis?

  • Methodological Answer : Discrepancies in X-ray data (e.g., twinning or disordered atoms) require iterative refinement using SHELXL. For ambiguous electron density, molecular docking or density functional theory (DFT) calculations can validate atomic positions. Cross-validation with spectroscopic data (e.g., NOESY for stereochemistry) is critical .

Q. What strategies optimize reaction yield in multi-step syntheses involving piperidinyl intermediates?

  • Methodological Answer : Reaction optimization includes:

  • Temperature Control : Lowering temperatures during exothermic steps (e.g., sulfanyl group coupling) to minimize side reactions.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in nitro-to-amine reductions .
  • Purification : Flash chromatography with gradient elution isolates intermediates, as seen in similar piperidine-based syntheses .

Q. How is biological activity against semicarbazide-sensitive amine oxidase (SSAO) assessed?

  • Methodological Answer : In vitro assays measure enzyme inhibition using recombinant SSAO. Substrates like benzylamine are oxidized, and hydrogen peroxide production is quantified via fluorometric or spectrophotometric methods. Dose-response curves (IC₅₀ values) validate potency, with reference inhibitors like LJP-1207 .

Q. What computational methods predict the compound's reactivity in nucleophilic substitutions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) model transition states for reactions like aromatic ring substitutions. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while Hammett constants predict substituent effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.